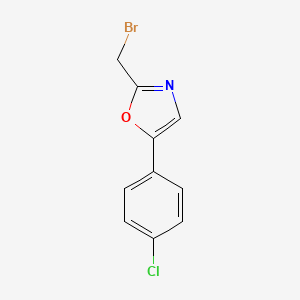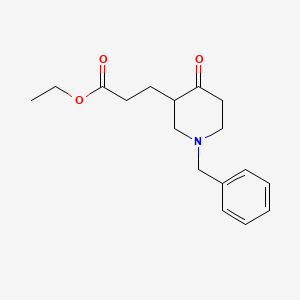
O-(12-aminododecyl) methanesulfonothioate hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of O-(12-aminododecyl) methanesulfonothioate hydrochloride involves several steps. One common synthetic route includes the reaction of 12-aminododecylamine with methanesulfonyl chloride to form the intermediate 12-aminododecyl methanesulfonate. This intermediate is then reacted with thiourea to yield O-(12-aminododecyl) methanesulfonothioate. Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid .
Industrial production methods for this compound are not widely documented, but the synthesis generally follows similar steps as the laboratory preparation, with optimization for larger scale production.
化学反应分析
O-(12-aminododecyl) methanesulfonothioate hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones under appropriate conditions.
Reduction: Reduction reactions can convert the sulfonothioate group to thiol or sulfide groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonothioate group is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols .
科学研究应用
O-(12-aminododecyl) methanesulfonothioate hydrochloride is widely used in scientific research, particularly in the field of proteomics. It reacts specifically and rapidly with thiols to form mixed disulfides, making it a valuable tool for studying protein structure and function . Additionally, it is used in the modification of proteins and peptides, aiding in the identification and characterization of cysteine residues .
In biology and medicine, this compound is used to investigate the role of thiol groups in various biological processes. It is also employed in the development of new therapeutic agents targeting thiol-containing enzymes and proteins .
作用机制
The mechanism of action of O-(12-aminododecyl) methanesulfonothioate hydrochloride involves its reaction with thiol groups in proteins and peptides. The compound forms mixed disulfides with cysteine residues, leading to the modification of the protein’s structure and function . This reaction is highly specific and occurs rapidly, making it an effective tool for studying thiol-containing biomolecules.
相似化合物的比较
O-(12-aminododecyl) methanesulfonothioate hydrochloride is unique in its ability to form mixed disulfides with thiol groups. Similar compounds include:
N-ethylmaleimide: Another thiol-reactive compound used for protein modification.
Iodoacetamide: Commonly used for alkylation of cysteine residues in proteins.
Methanethiosulfonate derivatives: A class of compounds similar to this compound, used for thiol modification.
These compounds share similar applications in proteomics and biochemical research but differ in their reactivity and specificity towards thiol groups.
属性
分子式 |
C13H30ClNO2S2 |
|---|---|
分子量 |
332.0 g/mol |
IUPAC 名称 |
12-methylsulfonothioyloxydodecan-1-amine;hydrochloride |
InChI |
InChI=1S/C13H29NO2S2.ClH/c1-18(15,17)16-13-11-9-7-5-3-2-4-6-8-10-12-14;/h2-14H2,1H3;1H |
InChI 键 |
ONVWJSDOXNQDTN-UHFFFAOYSA-N |
规范 SMILES |
CS(=O)(=S)OCCCCCCCCCCCCN.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Pyrrolo[1,2-c]pyrimidin-3-ylmethanol](/img/structure/B15201296.png)
![Di-tert-butyl 5a,6,6a,11a,12,12a-hexahydro-6,12-methanoindolo[3,2-b]carbazole-5,11-dicarboxylate](/img/structure/B15201313.png)

![3,4-Dihydro-2H-pyrano[2,3-b]pyridine-5-carboxylic acid](/img/structure/B15201324.png)



![1-Chloro-2-[chloro(difluoro)methyl]-1,1-difluoropentan-2-ol](/img/structure/B15201346.png)






